molecular formula C13H10BrFZn B14871554 3-(3-Fluoro-6-methylphenyl)phenylZinc bromide

3-(3-Fluoro-6-methylphenyl)phenylZinc bromide

Cat. No.: B14871554
M. Wt: 330.5 g/mol
InChI Key: GGGDUFRDKSKNQM-UHFFFAOYSA-M
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Description

3-(3-Fluoro-6-methylphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine and methyl groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-6-methylphenyl)phenylzinc bromide typically involves the reaction of 3-fluoro-6-methylbromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc intermediate. The general reaction scheme is as follows:

3Fluoro-6-methylbromobenzene+Zn3(3Fluoro-6-methylphenyl)phenylzinc bromide3-\text{Fluoro-6-methylbromobenzene} + \text{Zn} \rightarrow 3-(3-\text{Fluoro-6-methylphenyl})\text{phenylzinc bromide} 3−Fluoro-6-methylbromobenzene+Zn→3−(3−Fluoro-6-methylphenyl)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield of the product. The reaction conditions are optimized to maintain a steady supply of the organozinc reagent, which is crucial for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-6-methylphenyl)phenylzinc bromide undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The compound is highly reactive in nucleophilic substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium or nickel catalysts are often employed in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions include:

    Ketones and alcohols: from oxidation.

    Hydrocarbons: from reduction.

    Biaryl compounds: from cross-coupling reactions.

Scientific Research Applications

3-(3-Fluoro-6-methylphenyl)phenylzinc bromide is extensively used in scientific research, including:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: The compound is used in the modification of biomolecules for studying biological pathways.

    Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-6-methylphenyl)phenylzinc bromide involves its role as a nucleophile in cross-coupling reactions. The organozinc compound reacts with electrophilic partners, facilitated by a palladium or nickel catalyst, to form carbon-carbon bonds. The fluorine and methyl groups on the phenyl ring influence the reactivity and selectivity of the compound, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
  • 3-Fluoro-6-methylphenylzinc chloride
  • 3-Fluoro-6-methylphenylmagnesium bromide

Uniqueness

3-(3-Fluoro-6-methylphenyl)phenylzinc bromide is unique due to the presence of both fluorine and methyl groups on the phenyl ring, which enhances its reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers better performance in cross-coupling reactions, making it a preferred choice in organic synthesis.

Properties

Molecular Formula

C13H10BrFZn

Molecular Weight

330.5 g/mol

IUPAC Name

bromozinc(1+);4-fluoro-1-methyl-2-phenylbenzene

InChI

InChI=1S/C13H10F.BrH.Zn/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11;;/h2-3,5-9H,1H3;1H;/q-1;;+2/p-1

InChI Key

GGGDUFRDKSKNQM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=CC=C[C-]=C2.[Zn+]Br

Origin of Product

United States

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